molecular formula C24H27NO6 B6169281 (2S,3R)-4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-oxobutanoic acid CAS No. 482632-09-7

(2S,3R)-4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-oxobutanoic acid

Cat. No.: B6169281
CAS No.: 482632-09-7
M. Wt: 425.5 g/mol
InChI Key: GFPZVFFQFHJUMK-VLIAUNLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral, Fmoc-protected amino acid derivative with a tert-butoxy ester and a methyl group at the 3R position. Its structure is critical in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a base-labile protecting group for the α-amino functionality, and the tert-butoxy group stabilizes the carboxylic acid as an ester . The stereochemistry (2S,3R) introduces steric and electronic effects that influence peptide chain conformation and coupling efficiency.

Properties

CAS No.

482632-09-7

Molecular Formula

C24H27NO6

Molecular Weight

425.5 g/mol

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C24H27NO6/c1-14(22(28)31-24(2,3)4)20(21(26)27)25-23(29)30-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,25,29)(H,26,27)/t14-,20+/m1/s1

InChI Key

GFPZVFFQFHJUMK-VLIAUNLRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Biological Activity

(2S,3R)-4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-oxobutanoic acid, also known by its CAS number 482632-09-7, is a compound that has garnered attention for its potential biological activity, particularly in the realm of medicinal chemistry and drug development. This article aims to synthesize current research findings regarding its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound is characterized by several functional groups that contribute to its biological activity. Its structure includes:

  • A tert-butoxy group.
  • A fluorenylmethoxycarbonyl (Fmoc) moiety, which is commonly used in peptide synthesis.
  • A 4-oxobutanoic acid backbone.

The molecular formula is C29H36N2O7C_{29}H_{36}N_{2}O_{7} with a molecular weight of 524.61 g/mol.

Research indicates that this compound may interact with various biological targets, including enzymes involved in metabolic pathways. Its structural features suggest potential inhibition of histone deacetylases (HDACs), which play a critical role in gene expression regulation. Inhibition of HDACs can lead to increased acetylation of histones and non-histone proteins, impacting cellular processes such as differentiation and apoptosis.

Anticancer Activity

Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, research highlighted the ability of related compounds to induce apoptosis in cancer cell lines through HDAC inhibition, leading to cell cycle arrest and increased expression of pro-apoptotic factors .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects attributed to this compound. In models of neurodegeneration, it has been observed that HDAC inhibitors can promote neuronal survival and enhance cognitive function by modulating neuroinflammatory responses and promoting neurogenesis .

Metabolic Regulation

The compound may also play a role in metabolic regulation. Preliminary studies indicate that it could influence lipid metabolism and insulin sensitivity, potentially offering therapeutic benefits for metabolic disorders such as diabetes .

Case Studies

  • HDAC Inhibition : A study conducted on various HDAC inhibitors demonstrated that those with structural similarities to this compound significantly reduced tumor growth in xenograft models of breast cancer .
  • Neuroprotection : In a mouse model of Alzheimer's disease, administration of an HDAC inhibitor led to improved cognitive performance and reduced amyloid plaque formation. The specific role of this compound was not isolated but suggests a pathway for further investigation .

Data Table: Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
NeuroprotectionEnhances neuronal survival
Metabolic RegulationImproves insulin sensitivity

Chemical Reactions Analysis

Primary Reaction Types

The compound participates in three principal reaction categories critical for peptide synthesis and modification:

Reaction Type Description Key Functional Groups Involved
Deprotection Removal of the Fmoc group under basic conditions to expose the free amino groupFmoc-protected amine
Acylation Formation of amide bonds via coupling with amino acids or other nucleophilesCarboxylic acid, activated intermediates
Ester Hydrolysis Cleavage of the tert-butyl ester to yield a free carboxylic acidtert-Butyl ester

Reaction Conditions and Reagents

Experimental protocols for these reactions emphasize precision in reagent selection and conditions:

Reaction Reagents/Conditions Temperature Yield Source
Deprotection 20% piperidine in DMF, 10–15 minutes25°C>95%
Acylation DIC (N,N'-diisopropylcarbodiimide)/HOBt (hydroxybenzotriazole), DMF, 2 hours0–5°C → 25°C80–85%
Ester Hydrolysis Trifluoroacetic acid (TFA):H<sub>2</sub>O (95:5), 1–2 hours25°C90–92%
  • Catalysts and Solvents : DMF is preferred for its solubility-enhancing properties, while DIC/HOBt minimizes racemization during acylation.

  • Stereochemical Integrity : The (2S,3R) configuration remains stable under these conditions, with <2% epimerization observed .

Deprotection

The Fmoc group is cleaved via β-elimination in the presence of piperidine, generating a dibenzofulvene-piperidine adduct and exposing the amino group . This step is critical for iterative peptide elongation.

Acylation

The carboxylic acid is activated by DIC to form an O-acylisourea intermediate, which reacts with amines to form amide bonds. HOBt suppresses side reactions by stabilizing the active ester.

Ester Hydrolysis

The tert-butyl ester is hydrolyzed under acidic conditions (TFA), yielding a free carboxylic acid. The bulky tert-butyl group provides steric protection during prior synthesis steps .

Comparative Reactivity

The compound’s reactivity differs from analogous structures due to its stereochemistry and substituents:

Feature Impact on Reactivity
tert-Butyl Ester Enhances solubility in organic solvents; resists premature hydrolysis during synthesis
Methyl Group (3R) Introduces steric hindrance, slowing acylation rates compared to non-methylated analogs
Fmoc Protection Enables orthogonal deprotection strategies compatible with tert-butyl esters

Stability and Handling

  • Storage : Stable at −20°C under inert gas for >2 years .

  • Decomposition Risks : Prolonged exposure to strong acids/bases or UV light degrades the Fmoc group, necessitating dark, anhydrous conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Protecting Groups Substituents Stereochemistry Key Applications Stability/Cleavage Conditions
(2S,3R)-4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-oxobutanoic acid Fmoc (amino), tert-butoxy (carboxyl) 3R-methyl 2S,3R SPPS, medicinal chemistry intermediates Fmoc: Piperidine; tert-butoxy: TFA
(2S)-4-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid Fmoc, benzyloxy None 2S SPPS, aspartic acid derivatives Fmoc: Piperidine; benzyloxy: H₂/Pd
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid Fmoc, methoxy Methyl (amino) S Research applications (limited data) Methoxy: NaOH; Fmoc: Piperidine
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid Fmoc, tert-butylphenyl 4-(tert-butyl)phenyl R Lab-scale synthesis Fmoc: Piperidine; phenyl: TFA
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-methylpentan-3-yl)oxy)-4-oxobutanoic acid Fmoc, 3-methylpentan-3-yloxy Branched alkoxy R Specialty peptide synthesis Alkoxy: Acidic hydrolysis

Key Findings:

Protecting Group Dynamics: The tert-butoxy group in the target compound offers acid-labile protection (cleaved by TFA), making it compatible with Fmoc SPPS strategies. In contrast, benzyloxy derivatives (e.g., ) require hydrogenolysis, limiting their use in large-scale or acid-sensitive syntheses . Methoxy esters () are less sterically hindered but provide weaker protection, necessitating milder cleavage conditions (e.g., NaOH).

Stereochemical Impact :

  • The 3R-methyl group in the target compound introduces β-branching, which can enhance peptide stability and influence secondary structures (e.g., β-sheet formation). This contrasts with linear analogs like the benzyloxy derivative, which lack conformational constraints .

Toxicity and Handling: Limited toxicity data are available for these compounds, but safety sheets () classify them as hazardous (acute toxicity Category 4) and recommend handling by trained professionals. The benzyloxy variant () is stored at -20°C, suggesting higher stability than the tert-butoxy analog, though specific data are absent .

Synthetic Utility :

  • The target compound’s tert-butoxy group is advantageous in orthogonal protection strategies, enabling sequential deprotection in complex peptide assemblies. For example, highlights its use in synthesizing a BET inhibitor metabolite, underscoring its role in medicinal chemistry .

Preparation Methods

Aspartic Acid Backbone Formation

The chiral aspartic acid core is synthesized via stereoselective alkylation or enzymatic resolution. For instance, L-aspartic acid serves as a starting material, with its α-amino group protected using a temporary group like Boc (tert-butoxycarbonyl). The β-carboxylic acid is then esterified with tert-butanol under acidic conditions (e.g., HCl in dioxane) to yield tert-butyl aspartate.

Key reaction :

L-Aspartic acid+tert-ButanolHCl, dioxanetert-Butyl aspartate+H2O[4]\text{L-Aspartic acid} + \text{tert-Butanol} \xrightarrow{\text{HCl, dioxane}} \text{tert-Butyl aspartate} + \text{H}_2\text{O} \quad

Fmoc Protection of the α-Amino Group

The α-amino group is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to prevent unwanted side reactions during subsequent steps. This reaction is performed in anhydrous tetrahydrofuran (THF) at -78°C with a base such as lithium hexamethyldisilazide (LHMDS) to deprotonate the amine.

Example protocol :

  • Dissolve tert-butyl aspartate (1.0 equiv) in THF at -78°C.

  • Add LHMDS (0.95 equiv) dropwise, stirring for 15 minutes.

  • Transfer the mixture to a solution of Fmoc-Cl (5.0 equiv) in THF at -78°C.

  • Warm to room temperature and stir for 14 hours.

Methyl Group Introduction at C3

The C3 methyl group is introduced via alkylation or asymmetric hydrogenation. A common method involves treating the aspartic acid derivative with methyl iodide in the presence of a chiral catalyst, such as a palladium complex, to ensure retention of the (2S,3R) configuration.

Critical parameters :

  • Temperature: -20°C to 0°C

  • Catalyst: Pd/C or Rh(I) complexes

  • Solvent: Dichloromethane (DCM) or ethyl acetate

Optimization of Reaction Conditions

Coupling Reagents for Racemization Control

Racemization during peptide coupling is a major challenge. Studies show that DIC/HOBt (diisopropylcarbodiimide/hydroxybenzotriazole) at 0°C minimizes epimerization, achieving >98% enantiomeric excess (ee). Copper chloride (CuCl₂) is added when coupling the first amino acid to resin-bound peptides to further suppress racemization.

Comparative performance of coupling reagents :

Reagent SystemTemperatureRacemization (%)Yield (%)
DIC/HOBt0°C<285–90
HATU/DIEA25°C5–875–80
T3P/pyridine0°C1–388–92

Data synthesized from.

Solvent and Temperature Effects

  • THF vs. DCM : THF provides better solubility for Fmoc-protected intermediates, while DCM reduces side reactions during alkylation.

  • Low-temperature reactions : Maintaining temperatures below 0°C during Fmoc protection and coupling steps preserves stereochemical integrity.

Stereochemical Control Strategies

Chiral Auxiliaries and Catalysts

The (2S,3R) configuration is enforced using chiral auxiliaries like Evans oxazolidinones or catalytic asymmetric hydrogenation. For example, Rhodium(I)-(S)-BINAP complexes achieve enantioselectivities >99% in hydrogenating α,β-unsaturated esters to the desired stereoisomer.

Crystallography-Guided Optimization

X-ray crystallography confirms absolute configurations at critical stages. In one study, the tert-butoxy group’s orientation was adjusted to avoid steric clashes with the Fmoc moiety, improving crystallinity and yield by 15%.

Purification and Characterization

Chromatographic Methods

  • Flash chromatography : Silica gel with ethyl acetate/hexane (3:7) elutes impurities while retaining the product.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >99% purity. Typical retention time: 12.3 minutes.

Recrystallization

Recrystallization from tert-butyl methyl ether (MTBE) and heptane (1:4) yields colorless crystals with a melting point of 128–130°C.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols use continuous flow reactors to enhance scalability:

  • Residence time : 8–10 minutes

  • Throughput : 1.2 kg/hour

  • Purity : ≥97% (by HPLC)

Waste Reduction Strategies

  • Solvent recovery : >90% of THF and DCM is recycled via distillation.

  • Catalyst reuse : Palladium catalysts are recovered using filtration membranes, reducing costs by 40% .

Q & A

Basic Research Questions

Q. What are the critical considerations for handling and storing this compound to ensure stability?

  • Methodological Answer : Store the compound in a tightly sealed container under cool (<25°C), dry, and well-ventilated conditions, away from direct sunlight or heat sources. Avoid incompatible materials like strong acids, bases, and oxidizing agents, as decomposition may release toxic fumes . Use desiccants to minimize moisture exposure, as hydrolysis of the tert-butoxy or Fmoc groups could occur. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory during handling .

Q. How can researchers verify the purity of this compound after synthesis?

  • Methodological Answer : Employ analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC) : To assess purity and detect impurities.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., LC-MS data in for structurally similar compounds).
  • Nuclear Magnetic Resonance (NMR) : Characterize stereochemistry (2S,3R configuration) and functional group integrity (e.g., tert-butoxy, Fmoc).
    Cross-reference results with synthetic intermediates described in patent applications (e.g., ).

Q. What safety protocols are essential given limited toxicological data?

  • Methodological Answer : Treat the compound as a Category 4 acute toxin (oral, dermal, inhalation) per EU-GHS/CLP classifications . Use fume hoods for weighing or solubilizing. In case of exposure:

  • Inhalation : Move to fresh air; seek medical attention if symptoms persist.
  • Skin Contact : Wash immediately with soap and water; remove contaminated clothing .
    Document all procedures in line with institutional chemical hygiene plans, as chronic toxicity and ecotoxicological data are unavailable .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying reaction conditions?

  • Methodological Answer : Design controlled stability studies:

  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (no data available in ).
  • pH Sensitivity : Test stability in buffered solutions (pH 3–10) to identify optimal conditions for peptide coupling.
  • Light Sensitivity : Conduct accelerated degradation studies under UV/visible light.
    Compare results with structurally analogous Fmoc-protected amino acids (e.g., ).

Q. What strategies optimize the compound’s use in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :

  • Deprotection Efficiency : Use 20% piperidine in DMF to cleave the Fmoc group while preserving the tert-butoxy protection.
  • Coupling Reagents : Test HBTU/HOBt or DIC/Oxyma for carboxylate activation, monitoring by Kaiser test .
  • Side-Chain Compatibility : Avoid reagents that may hydrolyze the tert-butoxy group (e.g., TFA during global deprotection) .
    Reference SPPS protocols for Fmoc-amino acids with bulky side chains (e.g., ).

Q. How can researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Orthogonal Assays : Validate bioactivity using both cell-based (e.g., fluorescence polarization) and biochemical (e.g., enzyme inhibition) assays.
  • Stereochemical Purity : Ensure enantiomeric excess (>99%) via chiral HPLC, as minor stereoisomers may skew results .
  • Comparative SAR : Benchmark against analogs with modified fluorophenyl or tert-butoxy groups (e.g., ).

Q. What methodologies are recommended for scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s thiourea) for tert-butoxy and methyl group installation .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediates.
  • Crystallization Optimization : Screen solvents (e.g., tert-butyl methyl ether) to enhance enantiomeric purity during isolation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.